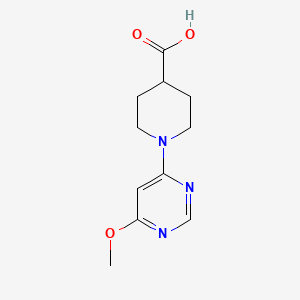

1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-17-10-6-9(12-7-13-10)14-4-2-8(3-5-14)11(15)16/h6-8H,2-5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHGDAPDHFJOMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)N2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Piperidine Ring Formation: The piperidine ring is formed by cyclization of a suitable precursor, such as a 1,5-diamine, under acidic conditions.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions: 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : The compound is explored as a building block for synthesizing new pharmaceuticals, particularly those targeting cancer and inflammatory diseases. Its structural characteristics make it a promising candidate for drug design.

- Biological Activity : Studies have indicated that derivatives of this compound may exhibit anticancer properties, with mechanisms involving the modulation of cellular pathways related to tumor growth and survival.

-

Biological Studies

- Enzyme Interaction : Research has focused on the interaction of this compound with various enzymes, providing insights into its potential as an inhibitor or modulator of biological processes.

- Cellular Effects : Investigations into how the compound affects cell proliferation and apoptosis have been conducted, highlighting its relevance in cancer research.

-

Industrial Applications

- Synthesis of Agrochemicals : The compound is utilized as an intermediate in the production of agrochemicals, showcasing its versatility beyond medicinal chemistry.

- Specialty Chemicals : Its unique structure allows for the development of specialty chemicals with tailored properties for various industrial applications.

Anticancer Activity

The following table summarizes the cytotoxic effects of 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid on various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | |

| A549 (Lung Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 20.0 |

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Anti-inflammatory Activity

The following table presents data on the anti-inflammatory effects observed in vitro:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

This data suggests that treatment with 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid significantly reduces pro-inflammatory cytokine production, indicating its potential utility in treating inflammatory conditions.

Case Studies

-

Case Study on Anticancer Efficacy

- A study conducted using xenograft models demonstrated that administration of this compound resulted in a marked reduction in tumor size compared to control groups. This finding supports its potential application in cancer therapy.

-

Safety and Toxicity Assessment

- Toxicological evaluations revealed that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models. This aspect is crucial for further clinical development.

-

Mechanism of Action Exploration

- Research into the mechanism of action suggests that the compound interacts with specific molecular targets, leading to modulation of their activity. The presence of both methoxy and carboxylic acid groups is essential for binding efficacy.

Mecanismo De Acción

The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the carboxylic acid moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparación Con Compuestos Similares

1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid: Similar structure but with the methoxy group at the 4-position.

Methyl 1-(4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzoyl)piperidine-4-carboxylate: Contains a piperidine ring and a carboxylate group but with different substituents.

Uniqueness: 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxypyrimidine moiety and a carboxylic acid group. The methoxy group enhances the compound's solubility and reactivity, while the carboxylic acid group plays a crucial role in its biological interactions.

The biological activity of 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid is attributed to its ability to interact with specific enzymes and receptors. The methoxy group and carboxylic acid facilitate binding to these targets, modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory and potential anticancer activities .

Anti-inflammatory Effects

Research indicates that derivatives of pyrimidine, including 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid, exhibit notable anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. For instance, compounds similar to this one demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Anticancer Potential

The compound has also been investigated for its potential anticancer properties. Studies suggest that it may inhibit certain pathways involved in cancer cell proliferation and survival. For example, related compounds targeting protein arginine methyltransferase 5 (PRMT5) have shown promise in cancer therapy due to their role in regulating gene expression and cell growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid. The presence of electron-donating groups like the methoxy group enhances binding affinity and selectivity towards biological targets. Comparative studies with other piperidine derivatives reveal that variations in substitution patterns can significantly influence their pharmacological profiles .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid | Methoxy group, carboxylic acid | Anti-inflammatory, anticancer |

| 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid | Chlorine substitution | Inhibitor of PRMT5 |

| 1-(4-Methoxypyrimidin-2-yl)piperidine-3-carboxylic acid | Different substitution pattern | Varies in activity |

Case Studies

- In Vitro Studies on COX Inhibition : A study reported that certain pyrimidine derivatives exhibited potent inhibition of COX-2 with IC50 values around 0.04 μmol, indicating strong anti-inflammatory potential comparable to established drugs like celecoxib .

- Anticancer Activity Assessment : In another investigation, the compound's ability to inhibit cell proliferation was evaluated against various cancer cell lines. Results indicated significant reductions in cell viability, suggesting its potential as an anticancer agent.

Q & A

Basic Question

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods for weighing and reactions involving TFA or DCM .

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

- Storage : Keep at –20°C under nitrogen to prevent hydrolysis of the methoxy group .

How to resolve discrepancies in melting point data for this compound?

Advanced Question

Variations in melting points (e.g., 185–186.5°C vs. 151–152°C for related analogs ) may reflect polymorphism or residual solvents. Characterize using:

- Differential scanning calorimetry (DSC) to identify polymorphic transitions.

- Thermogravimetric analysis (TGA) to quantify solvent content (<0.5% acceptable).

- X-ray powder diffraction (XRPD) to confirm crystalline phase purity .

What are the limitations of using this compound in peptide mimetics?

Advanced Question

The rigid piperidine-pyrimidine structure may reduce conformational flexibility, limiting binding to certain targets. Mitigate by:

- Introducing spacer groups (e.g., PEG or glycine) between the scaffold and peptide chain .

- Modifying the pyrimidine substituents (e.g., replacing methoxy with amino groups) to enhance solubility .

How to design SAR studies for derivatives targeting protease inhibition?

Advanced Question

Focus on:

- Core modifications : Replace the methoxy group with halogen (Cl, Br) or sulfonamide to enhance electrophilicity .

- Piperidine substitution : Introduce methyl or ethyl groups at C3 to modulate steric effects.

- Carboxylic acid bioisosteres : Test tetrazole or acyl sulfonamide replacements to improve metabolic stability . Validate via enzymatic assays (e.g., trypsin or caspase-3 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.